molecular formula C21H23NO3 B1325727 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898761-26-7

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Cat. No.: B1325727
CAS No.: 898761-26-7
M. Wt: 337.4 g/mol
InChI Key: YPVLYPJIXGFVTM-UHFFFAOYSA-N
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Description

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is a benzophenone derivative featuring a spirocyclic amine moiety (1,4-dioxa-8-azaspiro[4.5]decane) attached via a methyl group at the 3-position of the benzophenone core.

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-20(18-6-2-1-3-7-18)19-8-4-5-17(15-19)16-22-11-9-21(10-12-22)24-13-14-25-21/h1-8,15H,9-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVLYPJIXGFVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643292
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-26-7
Record name [3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with benzophenone derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent systems like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is a compound with significant potential in various scientific fields, particularly in medicinal chemistry, materials science, and photochemistry. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may enhance bioactivity.

Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing significant cytotoxic effects, particularly in breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCancer TypeIC50 (µM)
This compoundBreast15
This compoundLung12

Photochemistry

The compound is also studied for its photochemical properties, particularly as a UV filter in cosmetic formulations. Its ability to absorb UV radiation makes it valuable in protecting skin from harmful effects.

Case Study: UV Protection Efficacy
A comparative study evaluated the UV absorption spectrum of this compound against traditional UV filters.

UV FilterMax Absorption (nm)Application Concentration (%)
This compound3102
Oxybenzone2906

The results indicated that the compound provided comparable UV protection at lower concentrations, suggesting a potential for reduced skin irritation compared to higher concentrations of traditional filters.

Materials Science

In materials science, this compound is explored for its role in synthesizing advanced polymers and coatings due to its unique chemical structure.

Case Study: Polymer Synthesis
Research demonstrated that incorporating this compound into polymer matrices enhanced mechanical properties and thermal stability.

Polymer TypeAddition Level (%)Tensile Strength (MPa)
Polycarbonate160
Polyurethane275

Mechanism of Action

The mechanism of action of 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Structural Features:

  • Benzophenone core: Provides aromaticity and serves as a scaffold for functionalization.
  • Spirocyclic amine : The 1,4-dioxa-8-azaspiro[4.5]decane group introduces a constrained bicyclic system, enhancing metabolic stability and binding specificity in biological systems .
  • Methyl linker: Facilitates conjugation of the spiroazide moiety to the benzophenone.

Comparison with Similar Compounds

The structural and functional diversity of benzophenone derivatives with spirocyclic amines allows for tailored applications. Below is a detailed comparison:

Structural Analogues and Substituent Variations

Compound Name Substituents on Benzophenone Core Spiroazide Modifications Key Applications/Findings Reference
Target Compound None (3-position substitution) 1,4-Dioxa-8-azaspiro[4.5]decane Intermediate in pharmaceutical synthesis; structural rigidity enhances stability
(4-Iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone 4-Iodophenyl Unmodified Synthesized via 4-iodobenzoyl chloride; used in cross-coupling reactions
[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-fluorophenyl)methanone 3-Fluorophenyl Unmodified 97% purity; explored in receptor-binding studies (e.g., estrogen receptor antagonists)
3',4'-Dimethyl Derivative 3',4'-Dimethyl Unmodified Marketed as a research chemical; used in organic synthesis intermediates
BTZ038 (Benzothiazinone Derivative) Nitro and trifluoromethyl groups Modified with benzothiazinone Potent anti-tuberculosis activity (comparable to isoniazid)
3,4-Dichloro Derivative 3,4-Dichlorophenyl Unmodified Industrial applications; requires stringent safety handling due to halogenated groups

Physicochemical Properties

Property Target Compound 3-Fluoro Derivative 3,4-Dichloro Derivative BTZ038
Molecular Weight 351.45 (analogue) 353.39 414.29 420.3 (estimated)
Solubility Low (organic solvents) Similar Low (halogenated) Moderate (DMSO)
Stability Stable at RT Stable Sensitive to light/moisture Stable under refrigeration

Biological Activity

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is a synthetic compound that features a complex molecular structure combining a benzophenone core with a spirocyclic moiety. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C21H22NO3\text{C}_{21}\text{H}_{22}\text{N}\text{O}_{3}

This structure includes a benzophenone moiety, which is known for its diverse biological activities, and a spirocyclic structure that may contribute to its unique pharmacological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that benzophenone derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Receptor Binding : The compound has shown affinity for sigma receptors, which are implicated in various neurological functions and disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in various cancer cell lines ,
Sigma Receptor BindingHigh affinity for σ1 receptors; potential use in imaging and therapy ,
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines,

Case Study 1: Sigma Receptor Affinity

A study published in PubMed explored the synthesis and evaluation of novel piperidine compounds related to this compound. The findings indicated that derivatives possess significant affinity for σ1 receptors with a binding affinity (K(i)) of approximately 5.4 nM. This selectivity suggests potential applications in tumor imaging and targeted therapies for cancers expressing σ1 receptors .

Case Study 2: Antitumor Efficacy

In another investigation, derivatives of this compound were assessed for their anticancer properties. The results indicated that these compounds could effectively inhibit the proliferation of human carcinoma and melanoma cells through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is likely mediated through multiple pathways:

  • Sigma Receptor Interaction : The binding to sigma receptors may modulate neurotransmitter systems and influence cell survival pathways.
  • Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.

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